molecular formula C24H24N4O4 B3006602 N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923106-85-8

N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B3006602
CAS RN: 923106-85-8
M. Wt: 432.48
InChI Key: XETYIYVLIRKQDA-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule featuring a pyrazolo[4,3-c]pyridine core, which is a fused heterocyclic structure consisting of pyrazole and pyridine rings. This core is further substituted with various functional groups including an ethoxyphenyl group, a methoxyethyl group, and a phenyl group, as well as a carboxamide moiety. The compound's structure suggests potential biological activity, possibly related to cytotoxic effects, as seen in similar compounds studied for their interactions with biological systems .

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves the reaction of substituted acrylamides with hydrazine hydrate, as demonstrated in the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides . These reactions often occur in ethanol and can lead to further reactions yielding pyrazolo[1,5-a]pyrimidine derivatives. The synthesis route for the compound would likely involve similar initial steps, followed by specific reactions to introduce the ethoxyphenyl and methoxyethyl groups, as well as the carboxamide functionality at the appropriate positions on the heterocyclic core.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4,5-dihydro-3-methyl-5-(4-methylphenyl)-1H-pyrazole-1-carboxamide, reveals that the pyrazoline ring can adopt a flat-envelope conformation, with the substituted phenyl ring oriented almost perpendicular to the heterocycle . The presence of adjacent sp(2) nitrogen atoms can impart partial anionic character to nearby oxygen atoms, influencing the molecule's reactivity and intermolecular interactions, such as hydrogen bonding. The molecular structure of the compound would likely exhibit similar conformational features and electronic characteristics.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups and the electronic environment created by the heterocyclic core. For instance, the carboxamide moiety is known to participate in intermolecular hydrogen bonding, as seen in other carboxamide-containing compounds . The presence of methoxy and ethoxy groups could also affect the molecule's reactivity, potentially through interactions with biological targets or involvement in further chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer from related compounds that factors such as crystallinity, solubility, and melting points would be influenced by the molecular structure. For example, the polymorphism observed in 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives indicates that slight variations in substitution can lead to different crystalline forms with distinct physical properties . The compound would likely exhibit its own unique set of physical and chemical properties, which would be important for its potential application in biological systems or as a material in various industries.

Scientific Research Applications

X-ray Powder Diffraction Data

The compound is integral in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data for related compounds are reported, indicating its importance in structural analysis and synthesis processes (Wang et al., 2017).

Heterocyclic Compounds Synthesis

It serves as a precursor in synthesizing various heterocyclic compounds. Novel oxadiazole heterocyclic compounds containing pyranopyridine moieties were synthesized, potentially enhancing hypertensive activity (Kumar & Mashelker, 2007).

Tautomerism Studies

The compound is used in studying tautomerism in related pyrazolo[3,4-b]pyridines. NMR and X-ray diffraction studies revealed insights into tautomeric structures in solution and crystalline states (Quiroga et al., 1999).

Pyrazolo[4,3-b] Pyridine Derivatives

Its derivatives are crucial in thermal analysis and device fabrication. Pyrazolo[4,3-b] pyridine derivatives have shown stability at high temperatures and potential in semiconductor applications (El-Menyawy et al., 2019).

Cytotoxicity Studies

Related pyrazolo and pyrimidine derivatives synthesized from this compound have been evaluated for their cytotoxic activity, particularly against Ehrlich Ascites Carcinoma cells, indicating potential in cancer research (Hassan et al., 2014).

Heterobicycles Synthesis

It is used in synthesizing novel fused heterobicycles, exploring chemical diversity and potential biological activities (Karthikeyan et al., 2014).

Synthesis and Structure

The compound's structure and synthesis method are pivotal in developing novel heterocyclic compounds with different potential applications, including pharmaceuticals (Koshetova et al., 2022).

Fungicidal Activity

Pyrazolo[1,5-a]pyrimidine derivatives of this compound have shown significant fungicidal activity, indicating their potential in agricultural applications (Huppatz, 1985).

Medicinal Chemistry

Derivatives of the compound are synthesized and evaluated for their potential as Mycobacterium tuberculosis inhibitors, highlighting its significance in medicinal chemistry and drug discovery (Samala et al., 2013).

Cross-Coupling Reactions

It is used in cross-coupling reactions to synthesize condensed pyrazoles, demonstrating its versatility in organic synthesis (Arbačiauskienė et al., 2011).

Anticancer and Anti-Inflammatory Agents

Novel pyrazolopyrimidines derivatives synthesized from this compound are evaluated for anticancer and anti-5-lipoxygenase activities, suggesting potential therapeutic applications (Rahmouni et al., 2016).

properties

IUPAC Name

N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-3-32-19-11-9-17(10-12-19)25-23(29)20-15-27(13-14-31-2)16-21-22(20)26-28(24(21)30)18-7-5-4-6-8-18/h4-12,15-16H,3,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETYIYVLIRKQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

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